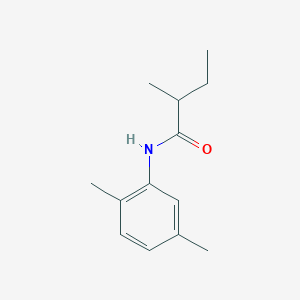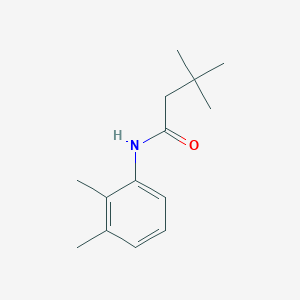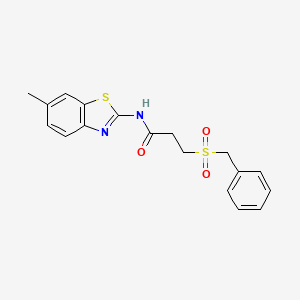![molecular formula C20H21BrN2O3 B11169488 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B11169488.png)
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a bromophenyl group
Preparation Methods
The synthesis of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Piperazine Derivative: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.
Introduction of the Bromophenyl Group: The final step involves the reaction of the piperazine derivative with 4-bromobenzoyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the benzodioxole and piperazine derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Scientific Research Applications
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an anticancer agent.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound may bind to serotonin or dopamine receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Cell Cycle Modulation: In cancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization.
Comparison with Similar Compounds
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-BROMOPHENYL)ETHAN-1-ONE can be compared with other similar compounds:
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-CHLOROPHENYL)ETHAN-1-ONE: This compound has a chlorophenyl group instead of a bromophenyl group, which may alter its reactivity and biological activity.
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ETHAN-1-ONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-(4-NITROPHENYL)ETHAN-1-ONE:
Each of these similar compounds has unique properties that can be leveraged for different scientific and industrial applications, highlighting the versatility and importance of structural modifications in organic chemistry.
Properties
Molecular Formula |
C20H21BrN2O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C20H21BrN2O3/c21-17-4-1-15(2-5-17)12-20(24)23-9-7-22(8-10-23)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,12-14H2 |
InChI Key |
GHCBIMMNPASMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11169411.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11169416.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169436.png)
![2-[(2-methoxyethyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169441.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-phenoxybutanamide](/img/structure/B11169444.png)
![2,5-dichloro-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B11169450.png)


![2-[(2-methoxyethyl)sulfanyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11169472.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B11169484.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169505.png)
